molecular formula C10H13N5O4 B035379 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one CAS No. 19916-78-0

2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one

Cat. No. B035379
CAS RN: 19916-78-0
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

HA-130 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of autotaxin in various chemical processes.

    Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its role in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use. For safety data, it’s best to refer to the Safety Data Sheet provided by the manufacturer .

Chemical Reactions Analysis

HA-130 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dichloropurine", "D-ribose", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Ammonium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: React 2,6-dichloropurine with D-ribose in the presence of sodium borohydride to form 2-amino-9-(β-D-ribofuranosyl)purine.", "Step 2: Protect the hydroxyl group of the ribose moiety by reacting with acetic anhydride to form 2-acetoxy-9-(β-D-ribofuranosyl)purine.", "Step 3: React 2-acetoxy-9-(β-D-ribofuranosyl)purine with hydrochloric acid to remove the acetyl group and form 2-hydroxy-9-(β-D-ribofuranosyl)purine.", "Step 4: React 2-hydroxy-9-(β-D-ribofuranosyl)purine with sodium hydroxide to form 2-hydroxy-9-(β-D-ribofuranosyl)purin-6-one.", "Step 5: Protect the hydroxyl group of the furanose moiety by reacting with acetic anhydride to form 2-acetoxy-9-(2-hydroxyfuranyl)-9-(β-D-ribofuranosyl)purin-6-one.", "Step 6: React 2-acetoxy-9-(2-hydroxyfuranyl)-9-(β-D-ribofuranosyl)purin-6-one with ammonium hydroxide to remove the acetyl group and form 2-amino-9-(2-hydroxyfuranyl)-9-(β-D-ribofuranosyl)purin-6-one.", "Step 7: React 2-amino-9-(2-hydroxyfuranyl)-9-(β-D-ribofuranosyl)purin-6-one with hydrogen peroxide in the presence of sodium bicarbonate to oxidize the hydroxymethyl group and form 2-amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-one.", "Step 8: React 2-amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-one with sodium hydroxide to deprotect the furanose and purine moieties and form the target compound 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one." ] }

CAS RN

19916-78-0

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6-/m0/s1

InChI Key

YKBGVTZYEHREMT-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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